1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole
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Overview
Description
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first carbon of the pyrazole ring and a pyrrolidin-3-ylmethyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole typically involves the reaction of an aryl-substituted pyrazole with a suitable reagent. One common method is the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate under reflux conditions for 12 hours in a 2-ethoxyethanol-water mixture under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl and pyrrolidin-3-ylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1H-pyrazole: A closely related compound with a methyl group instead of the pyrrolidin-3-ylmethyl group.
1-Phenyl-3-(pyrrolidin-3-ylmethyl)-1H-pyrazole: Another similar compound with the pyrrolidin-3-ylmethyl group attached to the third carbon of the pyrazole ring.
Uniqueness
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N3 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-phenyl-4-(pyrrolidin-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)8-12-6-7-15-9-12/h1-5,10-12,15H,6-9H2 |
InChI Key |
WHHSXYLBRIGFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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